5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications and as a building block in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by cyclization with an appropriate aldehyde . The reaction conditions often include heating and pH adjustments to facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize by-products. The final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: A similar compound with a trifluoromethyl group, known for its use as a pharmaceutical intermediate.
Sitagliptin: A well-known antidiabetic drug that shares a similar triazolopyrazine core.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C6H9ClN4O |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c11-4-6-9-8-5-3-7-1-2-10(5)6;/h4,7H,1-3H2;1H |
InChI Key |
VDBTXNFQIIWHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C=O)CN1.Cl |
Origin of Product |
United States |
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